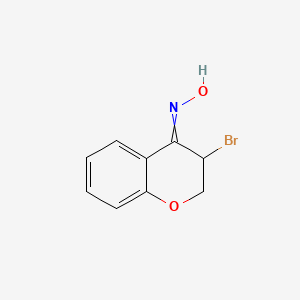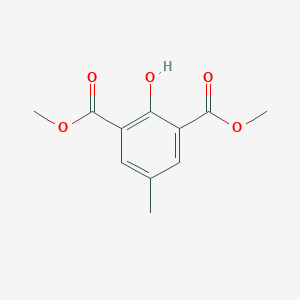
N-(3-Bromo-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Bromo-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine is a chemical compound that belongs to the class of benzopyran derivatives Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of N-bromosuccinimide (NBS) for the bromination step, which is carried out under mild conditions to ensure selective bromination at the desired position . The subsequent reaction with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate leads to the formation of the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromo-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile introduced .
Scientific Research Applications
N-(3-Bromo-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-Bromo-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4H-1-Benzopyran-4-one, 2,3-dihydro-: This compound shares the benzopyran core structure but lacks the bromine and hydroxylamine groups.
4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-: This derivative has additional hydroxyl and methoxy groups, which may confer different biological activities.
4-Oxo-4H-1-benzopyran-2-carboxylic acid: Another benzopyran derivative with a carboxylic acid group, used in different applications.
Uniqueness
N-(3-Bromo-2,3-dihydro-4H-1-benzopyran-4-ylidene)hydroxylamine is unique due to the presence of both bromine and hydroxylamine groups, which can significantly influence its reactivity and biological activity. These functional groups make it a versatile compound for various chemical transformations and potential therapeutic applications .
Properties
CAS No. |
144401-56-9 |
|---|---|
Molecular Formula |
C9H8BrNO2 |
Molecular Weight |
242.07 g/mol |
IUPAC Name |
N-(3-bromo-2,3-dihydrochromen-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C9H8BrNO2/c10-7-5-13-8-4-2-1-3-6(8)9(7)11-12/h1-4,7,12H,5H2 |
InChI Key |
ASZYXYFNLRIUFA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=NO)C2=CC=CC=C2O1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[5-(Hydroxymethyl)furan-2-carbonyl]pyrimidin-2(1H)-one](/img/structure/B14281674.png)



![2-[(Prop-2-en-1-yl)sulfanyl]-1,3,2lambda~5~-dithiaphosphinane-2-thione](/img/structure/B14281693.png)
![N-[2-(Prop-2-en-1-yl)cyclohexylidene]hydroxylamine](/img/structure/B14281694.png)

![4,4'-[Hexane-1,6-diylbis(oxy)]bis(2-hydroxybenzoic acid)](/img/structure/B14281712.png)





![2-[Bis(methylsulfanyl)methyl]-1-methyl-1H-indole](/img/structure/B14281745.png)
